Tartronate semialdehyde phosphate

Description

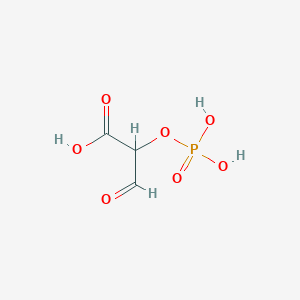

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O7P/c4-1-2(3(5)6)10-11(7,8)9/h1-2H,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLQTRXAGCIRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922684 | |

| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14886-81-8, 118455-76-8 | |

| Record name | D-Tartronic semialdehyde phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014886818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartronate semialdehyde phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118455768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology and Biochemical Characterization of Enzymes Interacting with Tartronate Semialdehyde Phosphate

Tartronate (B1221331) Semialdehyde Synthase (EC 4.1.1.47)

Tartronate semialdehyde synthase, also known as glyoxylate (B1226380) carboligase, is a lyase that catalyzes the formation of tartronate semialdehyde from two molecules of glyoxylate, with the concurrent release of carbon dioxide. wikipedia.orgresearchgate.net This enzyme is a key player in the glyoxylate and dicarboxylate metabolic pathways. wikipedia.org

2 Glyoxylate → Tartronate semialdehyde + CO₂ wikipedia.org

The detailed reaction steps are:

Ylid Formation: The process begins with an intramolecular proton transfer within the ThDP cofactor, specifically between the pyrimidine (B1678525) and thiazole (B1198619) rings, leading to the formation of a reactive carbanion-like ylid. ebi.ac.uk

Nucleophilic Attack on the First Glyoxylate: The carbanion of the ThDP ylid performs a nucleophilic attack on the carbonyl carbon of the first molecule of glyoxylate. ebi.ac.uk This results in the formation of a covalent intermediate.

Decarboxylation: The unstable intermediate undergoes decarboxylation, releasing a molecule of carbon dioxide.

Attack on the Second Glyoxylate: The resulting enamine intermediate then attacks the carbonyl group of a second glyoxylate molecule. ebi.ac.uk

Product Release: This is followed by the elimination of the product, tartronate semialdehyde, regenerating the ThDP cofactor for the next catalytic cycle. ebi.ac.uk

The activity of tartronate semialdehyde synthase is strictly dependent on the presence of the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor, a derivative of vitamin B1. ebi.ac.uk ThDP is essential for the carbon-carbon bond cleavage and formation reactions catalyzed by this enzyme family. wikipedia.orgebi.ac.uk The thiazolium ring of ThDP is the reactive center, enabling the nucleophilic attack and stabilization of intermediates throughout the catalytic cycle. ebi.ac.uk Interestingly, unlike many other ThDP-dependent enzymes that utilize a conserved glutamate (B1630785) residue to activate the cofactor, tartronate semialdehyde synthase lacks this canonical residue. researchgate.net Instead, the activation of the ThDP cofactor is facilitated by the surrounding non-polar residues in the active site. ebi.ac.uk

The crystal structure of Escherichia coli glyoxylate carboligase (PDB: 2pan) provides significant insights into its function. ebi.ac.uk The enzyme is a homotetramer. wikipedia.org A defining feature of the active site is the absence of the conserved glutamate residue that is typically involved in the activation of the ThDP cofactor in other enzymes of this class. researchgate.net In its place are aliphatic residues which create a low dielectric constant environment. ebi.ac.uk This non-polar environment is thought to lower the energy of the ylid form of the ThDP cofactor, thereby activating its C2 position for the initial nucleophilic attack on glyoxylate. ebi.ac.uk

Tartronate Semialdehyde Reductase (TSR, EC 1.1.1.60)

Tartronate semialdehyde reductase (TSR) is an oxidoreductase that catalyzes the reversible reduction of tartronate semialdehyde to D-glycerate. nih.gov This enzyme belongs to the β-hydroxyacid dehydrogenase family. nih.govnih.gov

Tartronate semialdehyde + NAD(P)H + H⁺ ⇌ D-glycerate + NAD(P)⁺ biocyc.org

The catalytic mechanism involves the transfer of a hydride ion from the nicotinamide (B372718) cofactor (NADH or NADPH) to the aldehyde carbonyl group of tartronate semialdehyde, resulting in the formation of a primary alcohol group in the D-glycerate product.

A notable characteristic of some tartronate semialdehyde reductases is their dual cofactor specificity, being able to utilize both NAD⁺/NADH and NADP⁺/NADPH. nih.govnih.gov For instance, the TSR from the fungus Ustilago maydis (Tsr1) exhibits this dual specificity. nih.govnih.gov The structural basis for this dual specificity often lies in the architecture of the cofactor-binding domain. In many dehydrogenases, the presence of an aspartate residue is a key determinant for NAD⁺ specificity. However, in enzymes with dual specificity like the U. maydis Tsr1, this aspartate is absent, allowing for the accommodation of both NAD⁺ and the 2'-phosphorylated NADP⁺. nih.gov

The kinetic parameters of the recombinant Tsr1 from Ustilago maydis highlight its substrate and cofactor preferences.

| Substrate | Cofactor | Km (mM) | Vmax (U/mg) |

|---|---|---|---|

| D-Glycerate | NADP⁺ | 17.7 ± 1.2 | 12.8 ± 0.5 |

| L-Glycerate | NADP⁺ | 123.2 ± 8.5 | 8.9 ± 0.6 |

| Tartronate Semialdehyde | NADH | 0.19 ± 0.03 | 25.6 ± 1.1 |

| DL-Glycerate | NAD⁺ | - | Relative activity lower than with NADP⁺ |

Data derived from a study on Tsr1 from Ustilago maydis. nih.gov The enzyme shows a significantly higher affinity for tartronate semialdehyde in the reduction reaction compared to its affinity for D-glycerate in the oxidation reaction, suggesting a metabolic preference for D-glycerate production. nih.gov While the enzyme can use both NAD⁺ and NADP⁺, it exhibits higher activity with NADP⁺ for the oxidation of DL-glycerate. nih.gov

Substrate Specificity and Enantioselectivity (e.g., D-glycerate preference)

Hydroxypyruvate reductase (GRHPR), also known as glyoxylate reductase, is an enzyme with dual substrate specificity, primarily catalyzing the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate (B3277807). mdpi.comresearchgate.nettandfonline.com This enzyme demonstrates a distinct preference for specific substrates, which can vary between organisms. For instance, human GRHPR exhibits a higher specificity constant for hydroxypyruvate compared to glyoxylate. nih.gov Similarly, the GRHPR from Bacillus subtilis shows a seven-fold higher specificity constant for hydroxypyruvate over glyoxylate. mdpi.com In contrast, archaeal GRHPR from Thermococcus litoralis displays a preference for glyoxylate. nih.gov

The enzyme is stereospecific, producing the D-isomer of glycerate. mdpi.comresearchgate.net While most glyoxylate reductases are of the GRHPR type with broad substrate specificity, some organisms possess distinct enzymes, like the plant glyoxylate reductases GLYR1 and GLYR2, which have negligible activity towards hydroxypyruvate. tandfonline.com The substrate scope of GRHPR enzymes can be overlapping but not identical; for example, in Sinorhizobium meliloti, the SmGhrB isoform reduces hydroxypyruvate with high activity, while the SmGhrA isoform has low efficiency with pyruvate (B1213749). nih.govacs.org

Enzyme Kinetics (Km, Vmax)

The kinetic parameters of hydroxypyruvate reductase highlight its efficiency in catalyzing the reduction of its preferred substrates. Studies on the enzyme from Bacillus subtilis (BsGRHPR) reveal a clear preference for hydroxypyruvate, as evidenced by a higher catalytic efficiency (kcat/Km) compared to glyoxylate. mdpi.com The enzyme also shows a strict preference for NADPH over NADH as a cofactor. mdpi.com In E. coli, the glyoxylate reductase (GHRA) has a 10-fold higher catalytic efficiency with glyoxylate (kcat/Km of 105 M-1s-1) than with hydroxypyruvate (kcat/Km of 104 M-1s-1). researchgate.net

Below is a table summarizing the kinetic parameters for hydroxypyruvate reductase from Acetobacter aceti (AacGR), which exclusively reduces glyoxylate. tandfonline.com

| Substrate | Cofactor | Km (mM) | Vmax (µmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |

|---|---|---|---|---|---|

| Glyoxylate | NADH | 0.58 | 951 | 530 | 9.1 x 10⁵ |

| Glyoxylate | NADPH | 0.38 | 1,020 | 570 | 1.5 x 10⁶ |

Structural Biology and Active Site Features (e.g., X-ray Crystal Structure)

The three-dimensional structures of hydroxypyruvate reductases from various species have been determined, providing insights into their function. The crystal structure of human GRHPR has been solved at a resolution of 2.2 Å. researchgate.netrcsb.org These structures reveal that the enzyme is a homodimer. researchgate.net A key feature identified in the human enzyme is the role of a tryptophan residue (Trp141) from the adjacent subunit, which projects into the active site and contributes to the selectivity for hydroxypyruvate over other substrates like pyruvate. researchgate.netrcsb.org

The first crystal structure of a true ternary complex of this enzyme family (human GRHPR with NADPH and the reduced substrate D-glycerate) confirmed the spatial relationship between the substrate and the catalytic residues within the active site. researchgate.netrcsb.org Similarly, the crystal structure of GRHPR from Bacillus subtilis has been determined at near-atomic resolution (1.2 Å for the formate-bound complex and 1.5 Å for the ternary complex with cofactor and formate). mdpi.com Structural analysis of the BsGRHPR active site highlights conserved residues crucial for substrate binding, including Val77, Gly78, His287, and Ser290. mdpi.com

Classification within Beta-Hydroxyacid Dehydrogenases Family

Hydroxypyruvate reductase (EC 1.1.1.81) is a member of the D-2-hydroxy-acid dehydrogenase (2HADH) superfamily. mdpi.comresearchgate.net This family of enzymes catalyzes the reversible, NAD(P)H-dependent reduction of 2-ketoacids to their corresponding (R)-2-hydroxyacids. mdpi.com The GRHPRs are specifically categorized within the D-2-hydroxyacid dehydrogenase protein family, which also includes enzymes such as D-lactate dehydrogenase and D-3-phosphoglycerate dehydrogenase. tandfonline.comresearchgate.net

Further phylogenetic analysis has shown that the previously defined glyoxylate/hydroxypyruvate reductase (GHPR) subfamily is actually composed of two distinct evolutionary subfamilies, termed GHRA and GHRB. nih.govacs.orgresearchgate.net This classification helps to explain the observed differences in substrate preferences among closely related enzymes. nih.govacs.org The D-2-hydroxyacid dehydrogenase family is structurally and functionally distinct from another group of enzymes within the broader β-hydroxyacid dehydrogenase superfamily, known as the 3-hydroxyisobutyrate (B1249102) dehydrogenase (HIBADH)-related family. tandfonline.com

Pyruvate Kinase (EC 2.7.1.40)

Role in Tartronate Semialdehyde Phosphate (B84403) Formation

Pyruvate kinase (PK) is a crucial enzyme in glycolysis, where it catalyzes the final step: the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP to form pyruvate and ATP. wikipedia.org Beyond its canonical role, pyruvate kinase also catalyzes the ATP-dependent phosphorylation of other α-substituted carboxylic acids. nih.gov Notably, it phosphorylates β-hydroxypyruvate to generate tartronate semialdehyde phosphate. nih.govnih.govsmolecule.com

The immediate product of the pyruvate kinase-catalyzed phosphorylation of β-hydroxypyruvate is the enol form of this compound. nih.gov This enol tautomerizes in solution to the aldehyde form, which subsequently becomes hydrated. nih.gov Unlike the reaction with pyruvate, the equilibrium for the phosphorylation of β-hydroxypyruvate favors the formation of ADP and the phosphorylated product, this compound. nih.gov

pH Dependence of Phosphorylation Reaction

The enzymatic phosphorylation of β-hydroxypyruvate by pyruvate kinase is a pH-dependent reaction. Research has shown that this reaction exhibits the same pH profile as that for the phosphorylation of pyruvate. nih.gov The profile is characterized by pK' values of 8.2 and 9.7 in H₂O. nih.gov The general activity of pyruvate kinase is also influenced by pH, which can affect its affinity for substrates and allosteric regulators. For example, the affinity of human liver pyruvate kinase for its substrate PEP and the allosteric activator fructose-1,6-bisphosphate decreases as pH increases from 6.5 to 8.0. nih.gov

Hydroxypyruvate Isomerase (Hyi, EC 5.3.1.22)

Hydroxypyruvate isomerase is a key enzyme that participates in the metabolism of glyoxylate and dicarboxylate. It catalyzes the interconversion between hydroxypyruvate and this compound.

Reversible Isomerization Activity

Hydroxypyruvate isomerase (Hyi) catalyzes the reversible isomerization between hydroxypyruvate and 2-hydroxy-3-oxopropanoate, another name for tartronate semialdehyde. nih.govnih.govnih.gov This enzymatic reaction is highly specific, as the enzyme does not facilitate the isomerization of other sugars like D-fructose to D-glucose or D-xylulose to D-xylose. nih.gov The equilibrium of this reaction favors the formation of tartronate semialdehyde, with an equilibrium constant (K = [tartronate semialdehyde] / [hydroxypyruvate]) of 2.5 at a pH of 7.1 and a temperature of 30°C. nih.gov In Escherichia coli, the gene encoding this enzyme is designated as hyi. semanticscholar.org

Cofactor Independence and pH Optimum

A notable characteristic of hydroxypyruvate isomerase from various sources, including Bacillus fastidiosus and Escherichia coli, is its independence from cofactors. nih.govsemanticscholar.org The enzyme's activity is not enhanced by the addition of pyridoxal (B1214274) 5'-phosphate (PLP), flavin adenine (B156593) dinucleotide (FAD), nicotinamide adenine dinucleotide (NAD+), nicotinamide adenine dinucleotide phosphate (NADP+), or adenosine (B11128) triphosphate (ATP). nih.gov Furthermore, its activity is unaffected by the presence of EDTA or various divalent metal ions such as Ca²⁺, Co²⁺, Mg²⁺, Ni²⁺, and Zn²⁺. nih.gov

The optimal pH for the isomerization reaction catalyzed by hydroxypyruvate isomerase falls within a narrow, near-neutral range. For the enzyme from E. coli, the optimum pH is between 6.8 and 7.2. nih.govsemanticscholar.org Similarly, the enzyme from B. fastidiosus exhibits maximal activity in a pH range of 6.6 to 7.4. nih.gov

| Enzyme Source | Optimal pH | Cofactor Requirement |

| Escherichia coli | 6.8 - 7.2 | None |

| Bacillus fastidiosus | 6.6 - 7.4 | None |

Enolase (Phosphopyruvate Hydratase, EC 4.2.1.11)

Enolase is a crucial metalloenzyme in the glycolytic pathway, catalyzing the dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (PEP). This compound (TSP) has been identified as a significant inhibitor of this enzyme.

Potent Inhibitory Effects of this compound (TSP) on Enolase Activity

This compound (TSP) is a potent inhibitor of enolase. nih.gov Both the enol and aldehyde forms of TSP exhibit strong inhibitory characteristics against yeast enolase. nih.gov The inhibitory potential of TSP places it among a group of substrate and intermediate analog inhibitors of α-enolase. nih.govsemanticscholar.orgdovepress.com

Apparent and True Ki Values for Enol and Aldehyde Forms of TSP

The different forms of TSP display distinct inhibitory constants (Ki). For yeast enolase, the enol form of TSP has an apparent Ki value of 100 nM. nih.gov The aldehyde form shows an apparent Ki of 5 µM. nih.gov However, the aldehyde form of TSP is predominantly hydrated in solution (95-99%). nih.gov When accounting for this hydration, the true Ki for the active, non-hydrated aldehyde species is estimated to be much lower, in the range of 50-250 nM. nih.gov

| Inhibitor Form | Apparent Ki | True Ki |

| Enol of TSP | 100 nM | - |

| Aldehyde of TSP | 5 µM | 50-250 nM |

Slow-Binding Behavior of TSP Enol Form

The enol tautomer of TSP demonstrates slow-binding inhibition of yeast enolase, a behavior often observed with intermediate state analogs. nih.gov This slow-binding process has a half-time (t1/2) of approximately 15 seconds, which corresponds to a rate constant (k) of 0.046 s⁻¹. nih.gov The initial binding of the enol form is weaker, with an initial Ki of about 200 nM, before it settles into a more tightly bound state. nih.gov Stopped-flow studies have confirmed the complex, biphasic kinetics of the reaction between D-tartronate semialdehyde phosphate and both human neuronal enolase and yeast enolase 1. nih.gov

| Kinetic Parameter | Value |

| Half-time (t1/2) for slow-binding | ~15 s |

| Rate constant (k) for slow-binding | 0.046 s⁻¹ |

| Initial Ki for enol form | ~200 nM |

Species Specificity of Enolase Inhibition (Yeast vs. Human Neuronal Enolase)

The inhibition of enolase by this compound (TSP) exhibits species-specific characteristics. Both the enol and aldehyde forms of TSP are potent inhibitors of yeast enolase, with apparent inhibition constants (Ki) of 100 nM and 5 µM, respectively. nih.gov It is noteworthy that the aldehyde form exists predominantly in a hydrated state (95-99%), which means the true Ki for the aldehyde species is significantly lower, estimated to be in the range of 50-250 nM. nih.gov The enol form of TSP demonstrates slow-binding inhibition of yeast enolase, a characteristic often associated with transition-state analogs. nih.govannualreviews.org The half-time for this slow-binding process is approximately 15 seconds. nih.gov

Kinetic studies comparing yeast enolase 1 and human neuronal enolase have revealed differences in their interactions with TSP, particularly concerning the influence of magnesium ion (Mg2+) concentration. researchgate.net For both enzymes, the reaction with the chromophoric substrate analog D-tartronate semialdehyde phosphate is biphasic. researchgate.net Increasing Mg2+ concentrations tend to diminish the slower phase of the reaction. researchgate.net This suggests that Mg2+ plays a crucial role in the catalytic mechanism and its interaction with inhibitors, and that the specifics of this role may differ between yeast and human enolases. Further highlighting these species-specific differences, yeast and muscle enolases exhibit distinct specific activities. researchgate.net

Structural Basis of Enolase-TSP Interaction (e.g., Mg2+ Binding Site Interactions)

The interaction between enolase and its inhibitor, this compound (TSP), is intricately linked to the enzyme's active site, particularly the binding of magnesium ions (Mg2+). Enolase requires two Mg2+ ions for its catalytic activity. researchgate.netnih.gov One Mg2+ ion is essential for catalysis in all members of the enolase superfamily, while the second Mg2+ ion is a specific requirement for enolase. researchgate.netnih.gov

Crystal structures of the enolase-Mg2+-substrate complex reveal that the substrate's hydroxyl group coordinates with a Mg2+ ion. nih.gov The carboxylate group of the substrate interacts with the side chains of specific histidine and lysine (B10760008) residues, while the phosphate group forms a hydrogen bond with an arginine residue. nih.govrhea-db.org A critical water molecule, hydrogen-bonded to two glutamic acid residues, is positioned to act as the base that abstracts a proton from the substrate's C2 carbon. nih.gov

The binding of TSP, a transition-state analog, mimics the binding of the natural substrate, 2-phospho-D-glycerate (PGA). nih.gov Structural studies of human neuron-specific enolase (hNSE) complexed with TSP and another inhibitor, lactic acid phosphate (LAP), show an asymmetric arrangement within the dimeric enzyme. TSP occupies the same site as PGA in one subunit, while LAP binds to the site typically occupied by the product, phosphoenolpyruvate (PEP), in the other subunit. nih.govresearchgate.net This suggests a cooperative interaction between the subunits. The presence of Mg2+ is crucial for these interactions, stabilizing the binding of both substrates and inhibitors. researchgate.net Experiments where the Mg2+ coordinating residues were removed and replaced demonstrated that enolase is inactive without Mg2+, even when positively charged side chains were introduced to mimic the charge stabilization role of the ion. researchgate.netnih.gov

Allosteric and Heteroinhibition Effects on Enolase Dimer

The dimeric nature of enolase allows for complex regulatory mechanisms, including allosteric effects and heteroinhibition. Kinetic studies have demonstrated that the inhibition of human neuron-specific enolase (hNSE) by a mixture of two competitive inhibitors, this compound (TSP) and lactic acid phosphate (LAP), is stronger than what would be predicted if the inhibitors were acting independently. nih.govresearchgate.net This phenomenon, termed "heteroinhibition," suggests a cooperative interaction between the two active sites of the enolase dimer. nih.govresearchgate.net

Interestingly, similar cooperative effects were not observed when enolase was inhibited by a mixture of TSP and its natural substrate, PGA. nih.gov This indicates that the nature of the ligand bound to the active site plays a critical role in mediating these allosteric communications between the subunits. The binding of substrates and inhibitors is also known to induce conformational changes in flexible loops within the enzyme structure, which are thought to be important for catalysis and may also play a role in these allosteric and heteroinhibition effects. nih.gov

Other Relevant Enzymes

Glycerate Kinase (GK) in D-Glycerate Phosphorylation

Glycerate kinase (GK) is a key enzyme that catalyzes the phosphorylation of D-glycerate. wikipedia.orgnih.gov This reaction is a crucial step in several metabolic pathways, including the metabolism of serine, glycine, and threonine, as well as glycerolipid and glyoxylate metabolism. wikipedia.org The enzyme utilizes ATP as the phosphate donor to produce either 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the specific glycerate kinase. wikipedia.orgnih.gov

For instance, the glycerate kinase from the hyperthermophilic archaeon Thermoproteus tenax exclusively produces 2-phosphoglycerate from the ATP-dependent phosphorylation of D-glycerate. nih.gov This enzyme exhibits high specificity for D-glycerate and shows the highest activity with ATP and Mg2+. nih.gov While ATP is the preferred phosphoryl donor, other nucleoside triphosphates like GTP, CTP, TTP, and UTP can partially substitute for it. nih.gov The enzyme from T. tenax displays high affinity for both D-glycerate and ATP, but it is subject to substrate inhibition at higher concentrations of glycerate and competitive inhibition by its product, ADP. nih.gov In contrast, some glycerate kinases have been shown to produce 3-phosphoglycerate (B1209933). wikipedia.org

The phosphorylation of D-glycerate by glycerate kinase is an essential step that connects the metabolism of glycerate to central carbon metabolism, as the product, phosphoglycerate, is an intermediate in glycolysis and gluconeogenesis. wikipedia.orgroyalsocietypublishing.org

Hydroxypyruvate Reductase (HPR) and Glyoxylate Reductase (GR) in D-Glycerate Production

The production of D-glycerate is primarily catalyzed by the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR), which exhibits both hydroxypyruvate reductase (HPR) and glyoxylate reductase (GR) activities. wikipedia.orgmdpi.commedlineplus.gov This enzyme belongs to the family of oxidoreductases and utilizes NADH or NADPH as a cofactor to catalyze the reduction of hydroxypyruvate to D-glycerate. wikipedia.orgmdpi.com The reaction is reversible, meaning the enzyme can also catalyze the oxidation of D-glycerate to hydroxypyruvate using NAD+ or NADP+ as the electron acceptor. wikipedia.orguniprot.org

Under physiological conditions, the reaction favors the production of D-glycerate. wikipedia.org This D-glycerate can then be further metabolized, for example, by entering glycolysis after being converted to 2-phosphoglycerate. wikipedia.org The enzyme also plays a crucial role in detoxifying the cell by reducing glyoxylate to glycolate, thereby preventing the accumulation of the highly reactive glyoxylate, which can be converted to oxalate (B1200264). mdpi.commedlineplus.gov

The ability of GRHPR to use both NADH and NADPH as coenzymes provides it with metabolic flexibility. wikipedia.org Different organisms and tissues may have GRHPR homologs with varying preferences for these cofactors. For example, human GRHPR shows higher activity with NADPH when reducing hydroxypyruvate. mdpi.com The dual substrate specificity for hydroxypyruvate and glyoxylate is a common feature of these enzymes. wikipedia.orgmdpi.com

Identification and Characterization of Promiscuous Enzyme Activities

Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction other than the one for which it evolved. nih.gov These secondary activities are often inefficient compared to the primary function but can be physiologically relevant under certain conditions or serve as a starting point for the evolution of new metabolic pathways. nih.govpnas.orgnih.gov

The identification and characterization of promiscuous activities are crucial for understanding metabolic networks and for applications in metabolic engineering. pnas.orgmdpi.com For example, a novel metabolic pathway for the synthesis of pyridoxal-5'-phosphate (PLP) in E. coli was discovered to rely on the promiscuous activities of several enzymes. nih.gov In another instance, the promiscuous substrate recognition by ketol-acid reductoisomerase (KARI) in Streptomyces was found to create an interlocking connection between the biosynthesis of proline and branched-chain amino acids. nih.govresearchgate.net

Promiscuous activities can also lead to inhibitory cross-talk within metabolic networks. pnas.org A novel metabolite introduced into a cell can act as a substrate for a promiscuous enzyme, potentially depleting essential co-substrates or producing toxic byproducts. pnas.org Alternatively, the new metabolite can act as a competitive or allosteric inhibitor of an enzyme, disrupting normal metabolic flux. pnas.org The study of these adventitious interactions is essential for understanding the evolution of new metabolic functions and for the rational design of engineered metabolic pathways. pnas.org

Data Tables

Table 1: Inhibitory Characteristics of this compound (TSP) on Yeast Enolase

| Inhibitor Form | Apparent Ki | True Ki (for aldehyde) | Binding Behavior |

| Enol | 100 nM nih.gov | N/A | Slow-binding nih.gov |

| Aldehyde | 5 µM nih.gov | 50-250 nM nih.gov | Not specified |

Table 2: Key Enzymes Involved in this compound Related Pathways

| Enzyme | Abbreviation | Function | Cofactor(s) |

| Enolase | Catalyzes the dehydration of 2-phospho-D-glycerate to phosphoenolpyruvate. nih.govresearchgate.net | Mg2+ researchgate.netnih.gov | |

| Glycerate Kinase | GK | Phosphorylates D-glycerate to 2- or 3-phosphoglycerate. wikipedia.orgnih.gov | ATP, Mg2+ nih.gov |

| Hydroxypyruvate Reductase / Glyoxylate Reductase | HPR / GR | Reduces hydroxypyruvate to D-glycerate and glyoxylate to glycolate. wikipedia.orgmdpi.com | NADH, NADPH wikipedia.orgmdpi.com |

Genetic and Systems Biology Approaches to Tartronate Semialdehyde Phosphate Metabolism

Gene Identification and Functional Annotation

The metabolism of tartronate (B1221331) semialdehyde and its phosphorylated form, tartronate semialdehyde phosphate (B84403), is a key pathway for the assimilation of two-carbon (C2) compounds in many microorganisms. wikipedia.org Understanding the genetic basis of this pathway is crucial for its manipulation and for comprehending microbial carbon metabolism.

Genomic Localization of Genes Encoding Enzymes Related to Tartronate Semialdehyde and its Phosphate

In many bacteria, the genes encoding the enzymes of the tartronate pathway are often found clustered together in operons. annualreviews.orgnih.gov This genomic organization allows for coordinated regulation of the pathway's expression.

A prime example is the aceBAK operon in Escherichia coli, located at approximately 90.85 minutes on the chromosome map. annualreviews.org This operon contains the genes for malate (B86768) synthase (aceB), isocitrate lyase (aceA), and isocitrate dehydrogenase kinase/phosphatase (aceK), which are central to the glyoxylate (B1226380) shunt that produces the precursor glyoxylate. annualreviews.org The glyoxylate is then converted to tartronate semialdehyde.

Similarly, in Pseudonocardia dioxanivorans CB1190, a gene cluster homologous to the glyoxylate carboligase pathway in E. coli has been identified. nih.gov This cluster is implicated in the conversion of glyoxylate to tartronate semialdehyde and subsequently to glycerate. nih.gov In Pseudomonas aeruginosa, the genes for isocitrate lyase (aceA) and malate synthase (glcB) are not located in an operon, unlike in E. coli. nih.gov

In some organisms, the genes for the tartronate pathway are part of larger metabolic gene clusters. For instance, in Ustilago maydis, the gene for tartronate semialdehyde reductase (tsr1, um02592) is located in a region that, when a T-DNA element is inserted into its promoter, leads to enhanced expression. nih.govnih.gov

The table below summarizes the genomic localization of key genes in several organisms.

| Gene/Operon | Enzyme/Function | Organism | Genomic Location/Context |

| aceBAK | Malate synthase, Isocitrate lyase, ICDH kinase/phosphatase | Escherichia coli | Tricistronic operon at 90.85 min on the chromosome map. annualreviews.org |

| glc operon | Glycolate (B3277807) utilization | Escherichia coli | Involved in generating glyoxylate. researchgate.net |

| gcl | Glyoxylate carboligase | Pseudonocardia dioxanivorans CB1190 | Part of a gene cluster for glyoxylate metabolism. nih.gov |

| tsr1 (um02592) | Tartronate semialdehyde reductase | Ustilago maydis | A T-DNA insertion in the promoter region enhances its expression. nih.govnih.gov |

| aceA, glcB | Isocitrate lyase, Malate synthase | Pseudomonas aeruginosa | Not organized in an operon. nih.gov |

Use of Orthologous Groups for Enzyme Classification and Putative Function Assignment

The classification of enzymes involved in tartronate semialdehyde phosphate metabolism often relies on the identification of orthologous groups (OGs). OGs are sets of genes in different species that evolved from a common ancestral gene and are likely to retain the same function.

Tartronate semialdehyde reductases (TSRs), for example, are classified within the COG2084 group, which also includes 3-hydroxyisobutyrate (B1249102) dehydrogenase and related β-hydroxyacid dehydrogenases. nih.gov This classification is based on sequence similarity and the presence of conserved functional motifs. nih.gov Sequence and mutational analyses have identified four distinct functional sequence motifs within TSRs, including a highly conserved N-terminal cofactor binding motif. nih.gov

By assigning a newly identified gene to a specific OG, its putative function can be inferred. For instance, if a gene from a newly sequenced genome is found to belong to COG2084, it is likely to encode a β-hydroxyacid dehydrogenase, and its specific substrate preference can be further investigated. This approach has been instrumental in identifying and annotating genes of the tartronate pathway across a wide range of bacterial phyla. elifesciences.org

The table below provides examples of orthologous groups associated with enzymes in this pathway.

| Orthologous Group | Enzyme Family/Function | Example Organisms |

| COG2084 | 3-hydroxyisobutyrate dehydrogenase and related β-hydroxyacid dehydrogenases (includes Tartronate Semialdehyde Reductases) | Salmonella typhimurium, Eubacteria, Archaea, Eukaryota. nih.gov |

| MocR-TFs | PLP-dependent transcription factors | Various bacteria. scienceopen.com |

Genetic Manipulation and Pathway Engineering

Genetic manipulation techniques have been pivotal in elucidating the this compound pathway and for engineering it to enhance the production of valuable chemicals.

Gene Overexpression Studies for Enhanced Metabolic Flux

Overexpression of key genes in the tartronate pathway has been shown to increase the metabolic flux towards desired products.

In a notable study with Ustilago maydis, overexpressing the tartronate semialdehyde reductase gene (tsr1) under the control of the strong glyceraldehyde-3-phosphate dehydrogenase promoter led to a significant increase in glycolipid production by 40.4%. nih.govnih.gov This demonstrates that TSR can be a rate-limiting step in glycerol (B35011) assimilation and that its overexpression can enhance the conversion of glycerol into higher-value products. nih.govnih.gov

Similarly, in Escherichia coli, engineering a synthetic pathway for D-xylose assimilation involved the overexpression of several genes, including those that channel metabolites through a route involving tartronate semialdehyde. nih.gov This strategy has been successful in producing glycolic acid at high yields. nih.gov

The following table summarizes key findings from gene overexpression studies.

| Overexpressed Gene(s) | Organism | Effect on Metabolic Flux | Reference |

| tsr1 (tartronate semialdehyde reductase) | Ustilago maydis | 40.4% increase in glycolipid accumulation. | nih.govnih.gov |

| Xylulose-1 kinase and X1P aldolase | Escherichia coli | Enabled growth on xylose and production of ethylene (B1197577) glycol. | nih.gov |

| gcl(E.c), hyi(E.c), garK(E.c), mdh(E.c), and ppc | Escherichia coli | Increased C2 compound production, achieving a molar yield of 2.9 (C2/C6). | d-nb.info |

Knockout and Deletion Mutants for Pathway Elucidation and Validation

The generation of knockout and deletion mutants is a powerful tool for understanding the function of specific genes and for validating their role in a metabolic pathway.

In Ustilago maydis, a knockout mutant of the tartronate semialdehyde reductase gene (tsr1Δ) exhibited a 45.2% reduction in glycolipid accumulation, confirming the crucial role of this enzyme in the pathway. nih.govnih.gov

Studies in Escherichia coli have utilized knockout mutants to investigate the roles of genes involved in the glyoxylate shunt, which provides the precursor for the tartronate pathway. Deletion of iclR, the repressor of the aceBAK operon, leads to the activation of the glyoxylate pathway. nih.gov Conversely, knocking out aceA (isocitrate lyase) in Pseudomonas aeruginosa resulted in growth defects on substrates that require a functional glyoxylate shunt. nih.gov

In Acinetobacter baylyi ADP1, deletion mutants for genes within a specific cluster (ACIAD0127/0128/0130/0131) were unable to grow on D-glucarate, demonstrating the essentiality of these genes for its degradation pathway, which involves tartronate semialdehyde. nih.gov

The table below highlights the phenotypes of various knockout mutants.

| Knockout/Deletion Mutant | Organism | Phenotype | Reference |

| tsr1Δ | Ustilago maydis | 45.2% reduction in glycolipid accumulation. | nih.govnih.gov |

| ΔiclR | Escherichia coli | Activation of the glyoxylate pathway. | nih.gov |

| aceA knockout | Pseudomonas aeruginosa | Growth defects on acetate (B1210297) and hexanoic acid. nih.gov | |

| ΔACIAD0127/0128/0130/0131 | Acinetobacter baylyi ADP1 | Unable to grow on D-glucarate. nih.gov | |

| ΔarcAΔiclR double knockout | Escherichia coli | Increased biomass yield, approaching the theoretical maximum. nih.gov |

Genetic Complementation Experiments to Confirm Gene Function

Genetic complementation is a classic technique used to confirm that a specific gene is responsible for a particular phenotype. This is achieved by reintroducing a functional copy of the gene into a mutant that lacks it.

In Ustilago maydis, the phenotype of the tsr1Δ knockout mutant (reduced glycolipid accumulation) could be reversed by introducing an extra copy of the tsr1 gene, thus confirming its function. nih.gov

Similarly, in Acinetobacter baylyi, mutants with deletions in the D-glucarate degradation pathway (e.g., ΔACIAD0128) were successfully complemented by introducing the corresponding wild-type gene, which restored their ability to grow on D-glucarate. nih.gov These experiments provide definitive evidence for the function of the genes .

The following table provides examples of genetic complementation experiments.

| Mutant Strain | Complementation Gene | Result | Reference |

| tsr1Δ | tsr1 | Restored glycolipid accumulation to wild-type levels. | nih.gov |

| ΔACIAD0128 | ACIAD0128 | Rescued the wild-type phenotype, allowing growth on D-glucarate. | nih.gov |

| ΔACIAD0126 | ACIAD0126 | Rescued the wild-type phenotype, allowing growth on D-galactarate. | nih.gov |

| ΔACIAD0131 | ACIAD0131 | Rescued the wild-type phenotype, restoring α-KGSA dehydrogenase activity. | nih.gov |

Metabolic Engineering for Biotechnological Applications

Metabolic engineering harnesses the power of genetic modification to redesign microbial metabolism for the production of valuable chemicals. A key intermediate in some of these engineered pathways is tartronate semialdehyde, which is closely related to this compound.

A primary goal of synthetic biology is to engineer organisms, such as Escherichia coli, to capture and convert carbon dioxide (CO₂) into organic compounds, a process known as carbon fixation. iucc.ac.ilmpg.de Several synthetic pathways have been designed to be more efficient than naturally occurring ones like the Calvin-Benson cycle. nih.gov

One strategy involves creating pathways that produce glyoxylate as a central intermediate. nih.govresearchgate.net This glyoxylate can then be assimilated into central metabolism through various routes, including the tartronate semialdehyde pathway. researchgate.netnih.gov In this pathway, two molecules of glyoxylate are condensed by glyoxylate carboligase to form tartronate semialdehyde and release one molecule of CO₂. unipd.itoup.comuni-rostock.de Subsequently, tartronate semialdehyde reductase converts tartronate semialdehyde to glycerate, which can then be phosphorylated and enter central metabolism. unipd.itoup.comresearchgate.net

Researchers have computationally identified and designed novel carbon fixation pathways with significant kinetic advantages over natural cycles. nih.gov For instance, the malonyl-CoA-oxaloacetate-glyoxylate (MOG) pathways are predicted to be two to three times faster than the Calvin-Benson cycle. nih.gov The implementation of these synthetic pathways often involves expressing heterologous enzymes from different organisms within a host like E. coli. nih.gov While the in vivo implementation of these complex pathways is challenging, they represent a promising avenue for sustainable bioproduction. nih.govresearchgate.net

A notable example is the CETCH cycle, an in-vitro reconstructed synthetic carbon fixation pathway that utilizes the most effective carboxylating enzymes. researchgate.net The glyoxylate produced by this cycle can be metabolized to tartronate semialdehyde, glycerate, and ultimately to essential molecules like sucrose (B13894) and starch. researchgate.netresearchgate.net

Glycerol, a major byproduct of biodiesel production, is an abundant and relatively inexpensive carbon source for microbial fermentation. nih.govnih.govplos.org However, its efficient bioconversion into higher-value products is often limited by the host organism's natural metabolic pathways. nih.govplos.org

Metabolic engineering has been employed to enhance glycerol utilization in various microbes. A key discovery in the fungus Ustilago maydis highlighted the importance of tartronate semialdehyde reductase (TSR) in glycerol assimilation. nih.govnih.govplos.org Research demonstrated that TSR is a rate-limiting step in the conversion of glycerol to products like glycolipids. nih.govnih.gov

Specifically, overexpressing the gene encoding TSR (tsr1) in U. maydis led to a 40.4% increase in glycolipid accumulation, while deleting the gene reduced accumulation by 45.2%. nih.govnih.gov This finding identifies TSR as a critical target for genetic engineering to improve the production of valuable chemicals from glycerol. nih.govnih.gov The pathway involves the conversion of glycerol to D-glycerate, which is then acted upon by TSR. nih.govnih.gov

The following table summarizes the effects of tsr1 gene modification on glycolipid production in Ustilago maydis:

| Genetic Modification | Change in Glycolipid Accumulation |

| Overexpression of tsr1 | ▲ 40.4% |

| Deletion of tsr1 | ▼ 45.2% |

This table illustrates the significant impact of tartronate semialdehyde reductase on the bioconversion of glycerol.

A central tenet of metabolic engineering is the strategic redirection of metabolic flux—the rate of turnover of molecules through a metabolic pathway—towards the synthesis of a specific product. This often involves the deletion of competing pathways and the overexpression of enzymes in the desired pathway.

In the context of this compound-related metabolism, rerouting flux is crucial for optimizing synthetic carbon fixation and glycerol utilization pathways. For example, in engineered E. coli designed for carbon fixation, it is essential to channel the fixed carbon towards biomass or a target product, rather than allowing it to be lost in competing metabolic reactions. nih.gov

Similarly, when engineering microbes to produce chemicals from glycerol, strategies are employed to direct the flow of carbon from glycerol through the tartronate semialdehyde pathway to the final product. This can involve knocking out genes that lead to the formation of unwanted byproducts. Computational tools are instrumental in identifying the optimal gene knockout strategies to maximize the yield of the desired chemical.

Computational Modeling and Simulation

Computational tools are indispensable in modern metabolic engineering, enabling the design, analysis, and optimization of complex metabolic networks.

Kinetic models of metabolism provide a detailed, dynamic view of metabolic processes by describing the rates of enzymatic reactions. Multi-level kinetic models go a step further by integrating data from various "omics" levels, such as transcriptomics and metabolomics, to create a more comprehensive and accurate representation of cellular function. plos.orgresearchgate.net

Researchers have developed multi-level kinetic models of the primary carbon metabolism in organisms like the cyanobacterium Synechococcus elongatus. plos.org These models can include photorespiratory pathways, such as the one involving tartronate semialdehyde, to understand their role under different environmental conditions. researchgate.net For instance, a kinetic model of Synechococcus primary carbon metabolism includes enzymes like tartronate semialdehyde synthase and tartronate semialdehyde reductase. researchgate.net

These models can be used to simulate how changes in gene expression or environmental conditions affect metabolic fluxes and metabolite concentrations, providing valuable insights for metabolic engineering. plos.org By incorporating data from multiple steady states, these models offer a more robust understanding of metabolic regulation. researchgate.net

Flux Balance Analysis (FBA) is a widely used computational method for predicting metabolic fluxes in a genome-scale metabolic model. igem.orgnih.gov FBA assumes a steady state, where the concentrations of intracellular metabolites remain constant, and it can be used to calculate the theoretical maximum yield of a desired product. nih.gov

FBA is instrumental in the design and optimization of synthetic pathways, including those involving tartronate semialdehyde. google.com For example, FBA has been used to analyze synthetic carbon fixation pathways to determine their stoichiometric and topological efficiency within the context of a host organism's metabolic network. nih.govgoogle.com It can also guide the selection of gene knockouts to couple cell growth with the production of a target chemical, a powerful strategy for metabolic engineering. nih.gov

In the context of photorespiration bypasses, FBA has been used to predict the potential increase in biomass yield by introducing synthetic pathways that utilize tartronate semialdehyde. nih.govfrontiersin.org By simulating the metabolic network under different conditions, FBA helps to identify the most promising engineering strategies before they are implemented in the lab. nih.gov For instance, FBA was used to model the introduction of the Kebeish bypass, which involves tartronate semialdehyde carboxylase and 2-hydroxy-3-oxopropionate reductase, into Arabidopsis thaliana to assess its impact on growth. nih.govfrontiersin.org

High-Throughput Omics Approaches to Understanding this compound Metabolism

High-throughput "omics" technologies have become indispensable tools for unraveling the complexities of metabolic pathways. In the context of this compound, transcriptomic and metabolomic approaches offer a global view of the genetic and biochemical perturbations associated with its synthesis and degradation. These systems-level analyses provide a comprehensive snapshot of how an organism responds to the presence of this key metabolic intermediate.

Transcriptomic Analysis (e.g., Microarray) for Differential Gene Expression

Transcriptomic analysis, often performed using microarrays or RNA-sequencing, allows for the simultaneous measurement of the expression levels of thousands of genes. This approach has been instrumental in identifying the genes and regulatory networks that are activated or repressed in response to the metabolic flux through the tartronate semialdehyde pathway. For instance, studies in various microorganisms have elucidated the transcriptional regulation of enzymes central to this pathway.

When organisms are cultured in conditions that necessitate the metabolism of substrates like glyoxylate, which leads to the formation of tartronate semialdehyde, a distinct transcriptional signature emerges. Key genes involved in the direct metabolic cascade of tartronate semialdehyde are often significantly upregulated. Research in bacteria such as Escherichia coli has demonstrated that under conditions favoring the glyoxylate shunt, there is a marked increase in the transcription of genes encoding for glyoxylate carboligase and tartronate semialdehyde reductase. biologists.combiologists.com These enzymes are critical for the conversion of glyoxylate to tartronate semialdehyde and its subsequent reduction to glycerate. biologists.combiologists.com

A hypothetical representation of differential gene expression in an organism utilizing a tartronate-producing substrate is detailed in the interactive table below. This table illustrates the typical upregulation of genes directly involved in the pathway, as well as the potential modulation of genes in associated metabolic routes.

Interactive Data Table: Hypothetical Differential Gene Expression in Response to Tartronate Semialdehyde Pathway Activation

| Gene | Encoded Protein | Fold Change (log2) | p-value | Putative Function in Pathway |

| gcl | Glyoxylate carboligase | 3.5 | <0.001 | Synthesis of tartronate semialdehyde from glyoxylate |

| glxR | Tartronate semialdehyde reductase | 3.8 | <0.001 | Reduction of tartronate semialdehyde to glycerate |

| hyi | Hydroxypyruvate isomerase | 2.1 | <0.01 | Isomerization of hydroxypyruvate, a related keto acid |

| pgm | Phosphoglycerate mutase | 1.5 | <0.05 | Interconversion of 2- and 3-phosphoglycerate (B1209933) |

| eno | Enolase | -1.2 | <0.05 | Potential feedback inhibition or metabolic shift |

| aceA | Isocitrate lyase | 2.5 | <0.01 | Part of the glyoxylate shunt, producing glyoxylate |

| aceB | Malate synthase A | 2.3 | <0.01 | Part of the glyoxylate shunt |

This table represents illustrative data based on published findings. The fold changes are hypothetical and serve to demonstrate the expected transcriptional response.

Metabolite Profiling for Pathway Intermediates Identification

Metabolite profiling, or metabolomics, provides a direct functional readout of the physiological state of a cell by quantifying the levels of small molecule intermediates. This technique is exceptionally powerful for identifying and validating the intermediates of a metabolic pathway and for uncovering unexpected metabolic crosstalk. In the study of this compound metabolism, metabolomics can confirm the presence of pathway intermediates and reveal broader metabolic shifts.

Studies have identified tartronate semialdehyde as a differentially regulated metabolite in various biological contexts. For example, in the ripening of mango fruits, the level of tartronate semialdehyde was observed to be significantly upregulated, suggesting its role in the complex biochemical changes occurring during this process. frontiersin.org Similarly, in the context of microbial metabolism, the introduction of a new metabolic pathway can lead to the accumulation of intermediates like 3-hydroxypyruvate (B1227823), which is closely related to tartronate semialdehyde. nih.gov

Metabolomic analyses following the inhibition of enzymes such as enolase by this compound have shown accumulation of metabolites upstream of the enzymatic block and depletion of those downstream. nih.gov For instance, inhibition of enolase would be expected to lead to an increase in the intracellular concentration of 2-phosphoglycerate and a decrease in phosphoenolpyruvate (B93156).

The following interactive table presents a hypothetical profile of key metabolites in a system where the tartronate semialdehyde pathway is active.

Interactive Data Table: Hypothetical Metabolite Profile during Active Tartronate Semialdehyde Metabolism

| Metabolite | Pathway Association | Fold Change vs. Control | Significance |

| Glyoxylate | Precursor | 2.8 | p < 0.01 |

| Tartronate semialdehyde | Key Intermediate | 4.5 | p < 0.001 |

| D-Glycerate | Product | 3.2 | p < 0.01 |

| 2-Phosphoglycerate | Downstream metabolite | 1.8 | p < 0.05 |

| Phosphoenolpyruvate | Downstream metabolite | -1.5 | p < 0.05 |

| 3-Hydroxypyruvate | Related keto acid | 2.1 | p < 0.05 |

| Malate | Glyoxylate shunt | 2.0 | p < 0.05 |

This table contains illustrative data to reflect expected changes in metabolite levels based on pathway activity.

Evolutionary and Comparative Metabolic Perspectives

Phylogenetic Distribution of Tartronate (B1221331) Semialdehyde and Tartronate Semialdehyde Phosphate (B84403) Pathways

The pathways involving tartronate semialdehyde are not universally present but are found across a surprisingly diverse range of organisms, indicating a complex evolutionary history involving vertical descent, horizontal gene transfer, and lineage-specific pathway modifications.

The distribution of pathways utilizing tartronate semialdehyde and its reductase is widespread, with notable variations in their metabolic context across the three domains of life.

Eubacteria: In many bacteria, particularly within the Enterobacteriaceae, the tartronate semialdehyde pathway is a key component of the D-glycerate pathway, which is involved in allantoin (B1664786) degradation. ebi.ac.uk For instance, in Escherichia coli and Mycobacterium smegmatis, glyoxylate (B1226380) is converted to tartronate semialdehyde, which is then reduced to D-glycerate. ebi.ac.ukrockefeller.edu This pathway allows the organisms to utilize glyoxylate, a product of the glyoxylate cycle or purine (B94841) catabolism, as a carbon source. Tartronate semialdehyde reductases (TSRs) are widely distributed among Eubacteria. researchgate.net In Pseudomonas aeruginosa, a gene cluster containing glyoxylate carboligase and a putative tartronate semialdehyde reductase is implicated in the final steps of allantoin catabolism. nih.gov The pathway is also known in cyanobacteria, where it cooperates in the metabolism of 2-phosphoglycolate (B1263510), a toxic byproduct of photorespiration. researchgate.net

Archaea: While less studied, homologs of the enzymes involved, such as tartronate semialdehyde reductase, have been identified in archaeal genomes. researchgate.netnih.gov For example, the hyperthermophilic archaeon Thermoproteus tenax possesses a branched Entner-Doudoroff pathway where glycerate is a key intermediate. nih.gov The conversion of tartronate semialdehyde to glycerate is a shared step in this and other related pathways, suggesting a potential role for this chemistry in the central carbon metabolism of some archaea. nih.gov The presence of these pathways in such organisms hints at an ancient origin for this metabolic capability. google.com

Eukaryota: In eukaryotes, the pathway's presence is more sporadic and often adapted to specific metabolic niches. In the fungus Ustilago maydis, tartronate semialdehyde reductase (Tsr1) plays a crucial and rate-limiting role in the assimilation of glycerol (B35011). nih.gov This was the first demonstration of a biological role for a eukaryotic TSR. nih.gov The pathway has also been identified in diatoms, a major group of phytoplankton, where genes for glyoxylate carboligase and tartronate semialdehyde reductase have been found, suggesting a role in their carbon metabolism. researchgate.net In plants, while the core pathway is not a standard feature of primary metabolism, related enzymes exist, and components of the bacterial pathway have been successfully engineered into plants to create synthetic photorespiratory bypasses. portlandpress.comoup.com

The key enzyme responsible for the reduction of tartronate semialdehyde to glycerate, tartronate semialdehyde reductase (TSR), belongs to the large and diverse β-hydroxyacid dehydrogenase (β-HAD) superfamily. researchgate.netnih.gov This family is characterized by a structurally conserved fold but exhibits significant diversity in substrate specificity.

A comparative analysis reveals key distinctions within the family. For instance, plant glyoxylate reductases, which can reduce glyoxylate to glycolate (B3277807), share sequence identity with TSRs and are considered part of the β-HAD family. portlandpress.com However, detailed structural and biochemical studies show that subtle changes in the active site can dramatically alter substrate specificity. The TSR from the fungus Ustilago maydis shows significant divergence in its substrate-binding and catalytic domains compared to bacterial TSRs. nih.gov Similarly, analysis of sulfolactaldehyde reductase, another β-HAD enzyme, identified a specific triad (B1167595) of residues in the active site that allows it to recognize a sulfonate group instead of the carboxylate group recognized by TSRs, highlighting the molecular basis for functional divergence within this conserved enzyme scaffold. sci-hub.se

| Enzyme | Typical Organism(s) | Primary Substrate | Metabolic Pathway | Key Distinguishing Feature |

|---|---|---|---|---|

| Tartronate Semialdehyde Reductase (TSR) | Bacteria, Fungi | Tartronate Semialdehyde | Glycerate Pathway, Allantoin/Glycerol Metabolism | Specificity for 3-oxo-2-hydroxypropanoate structure. researchgate.netnih.gov |

| 3-Hydroxyisobutyrate (B1249102) Dehydrogenase (HIBADH) | All domains | 3-Hydroxyisobutyrate | Valine Catabolism | One of the first characterized members of the family. nih.gov |

| Glyoxylate Reductase (GLYR) | Plants | Glyoxylate | Stress Response, Aldehyde Detoxification | Shows sequence identity to TSR but prefers glyoxylate reduction to glycolate. portlandpress.com |

| Sulfolactaldehyde Reductase (YihU) | Bacteria | Sulfolactaldehyde | Sulfo-EMP Pathway | Active site adapted to bind a sulfonate group instead of a carboxylate. sci-hub.se |

Conservation and Divergence of Glyoxylate Metabolism and Related Pathways

The metabolism of tartronate semialdehyde is intrinsically linked to the metabolism of glyoxylate, a key C2 intermediate. The pathways that produce and consume glyoxylate, including the glyoxylate cycle, photorespiration, and purine degradation, show remarkable evolutionary plasticity.

In photosynthetic organisms, the oxygenase activity of RuBisCO produces the toxic compound 2-phosphoglycolate (2-PG), which must be recycled through the energetically expensive process of photorespiration. nih.gov Engineering synthetic "bypasses" to this pathway is a major goal for improving crop productivity. Several of these engineered routes utilize enzymes that convert glyoxylate (a photorespiratory intermediate) into tartronate semialdehyde, co-opting bacterial enzymes for this purpose. portlandpress.com

Three prominent examples of these synthetic pathways highlight the modularity of this metabolism:

The Kebeish Bypass: This route introduces the E. coli glycolate catabolic pathway directly into the chloroplast. It uses a glycolate dehydrogenase, a glyoxylate carboligase (which produces tartronate semialdehyde from two molecules of glyoxylate), and a tartronate semialdehyde reductase to convert glycolate into glycerate within a single compartment. oup.comoup.com

The Carvalho Bypass: This pathway targets two bacterial enzymes, glyoxylate carboligase and hydroxypyruvate isomerase, to the peroxisome. Here, glyoxylate is converted to tartronate semialdehyde and then to hydroxypyruvate, which can re-enter the native photorespiratory pathway. oup.comoup.com

The Maier/South AP2 Pathway: This design involves the reduction of tartronic-semialdehyde but is part of a more complex pathway aimed at refixing carbon. nih.gov

These engineered solutions demonstrate how the tartronate semialdehyde pathway can be repurposed. It is also noteworthy that natural photorespiration itself exhibits species-specific variations; for instance, the conversion of hydroxypyruvate to glycerate can occur in the cytosol in Arabidopsis, indicating that even the native pathway is not universally identical. oup.comus.es

The role of the tartronate semialdehyde pathway is not limited to photorespiration but is also central to the catabolism of other compounds, such as allantoin and glycerol, with significant differences observed across organisms.

Allantoin Metabolism: Allantoin is a key intermediate in the degradation of purines. In many bacteria, the breakdown of allantoin yields glyoxylate. The D-glycerate pathway, which uses tartronate semialdehyde synthase and reductase, serves as the primary route to channel this glyoxylate into central metabolism. ebi.ac.uk In Pseudomonas aeruginosa, the expression of the gene cluster containing the enzymes for this pathway is induced by allantoin. nih.gov In ruminant animals, allantoin metabolism also occurs, but there appear to be species-specific differences in its kinetics. udl.cat

Glycerol Metabolism: Glycerol, a major byproduct of the biofuel industry and a product of fat metabolism, can be assimilated through various routes. While it is typically phosphorylated and enters glycolysis, the fungus Ustilago maydis utilizes a pathway where tartronate semialdehyde reductase is a key, rate-limiting enzyme for efficient glycerol use. nih.gov In humans, glycerol metabolism also shows complexity; depending on whether it is absorbed from the gut or introduced intravenously, it is preferentially converted to either glucose or lactate (B86563), respectively, highlighting tissue-specific metabolic fates. nih.gov Ageing also affects glycerol metabolism, with concentrations decreasing in the liver and other tissues of older mice. mdpi.com

| Organism/Group | Metabolic Context | Key Intermediate(s) | Physiological Role |

|---|---|---|---|

| Enterobacteriaceae (E. coli) | Allantoin Degradation | Glyoxylate, Tartronate Semialdehyde | Assimilation of purine breakdown products. ebi.ac.uk |

| Ustilago maydis (Fungus) | Glycerol Assimilation | Glycerate, Tartronate Semialdehyde | Enables efficient growth on glycerol as a carbon source. nih.gov |

| Engineered Plants (Arabidopsis, Tobacco) | Synthetic Photorespiratory Bypass | Glyoxylate, Tartronate Semialdehyde | Aims to improve photosynthetic efficiency by creating a metabolic shortcut. oup.comoup.com |

| Humans | Glycerol Metabolism | Glycerol, Glycerol-3-Phosphate | Contributes to gluconeogenesis in the liver and lactate production in other tissues. nih.gov |

Evolutionary Pressures Driving Metabolic Network Adaptation

The diverse roles of the tartronate semialdehyde pathway and its relatives are a product of continuous evolutionary pressures that shape metabolic networks. The evolution of these networks is not driven by a single imperative but by a combination of factors, including metabolic efficiency, adaptation to new environments, and robustness against mutations or environmental stress. tandfonline.commdpi.com

One of the primary drivers is the need to colonize new ecological niches, which often requires the ability to metabolize novel substrates. The evolution of the glyoxylate cycle, for instance, allows organisms like bacteria and fungi to subsist on fatty acids as their sole carbon source. researchgate.netredalyc.org In pathogenic bacteria like Mycobacterium tuberculosis, the glyoxylate cycle is essential for virulence, as it enables the bacterium to survive on host-derived lipids, demonstrating a powerful selective pressure imposed by the host environment. rockefeller.edu

The architecture of the metabolic network itself influences the rate of evolution. Enzymes that are highly connected (i.e., they share metabolites with many other enzymes) or that function at critical branch points in core metabolism tend to be more evolutionarily constrained and evolve more slowly. nih.govoup.com Conversely, enzymes in peripheral pathways, such as those for detoxifying foreign compounds, often evolve more rapidly. oup.com The tartronate semialdehyde pathway, being involved in assimilating specific C2 compounds, can be seen as an adaptation that interfaces with core metabolism. Its presence or absence in different lineages reflects a history of adaptation to environments where glyoxylate or its precursors were available and metabolically advantageous to utilize. The fact that enzymes like tartronate semialdehyde reductase show no universal correlation with major metabolic shifts like the acquisition of the Calvin cycle suggests its evolution is likely driven by more localized, niche-specific pressures rather than a single, global metabolic reorganization. plos.org

Ultimately, the properties of metabolic networks, including their modularity and the existence of alternative routes, are believed to be the result of evolutionary pressure, not merely random chance or physical constraints. royalsocietypublishing.org The tartronate semialdehyde pathway serves as a clear example of a metabolic module that has been gained, lost, or repurposed throughout evolution to meet the specific metabolic challenges faced by different organisms.

Development of Alternative Pathways for Essential Metabolite Synthesis

The synthesis of essential metabolites is a fundamental requirement for all life. While central metabolic pathways like the glyoxylate cycle are well-established for the assimilation of two-carbon (C2) compounds, a growing body of research reveals the existence and evolutionary significance of alternative routes. pnas.orgresearchgate.net One such critical alternative involves the intermediate, tartronate semialdehyde phosphate, which plays a pivotal role in pathways that bypass the conventional glyoxylate cycle, particularly for the metabolism of glyoxylate. These alternative pathways are not merely redundant systems but represent evolutionary adaptations to specific environmental niches and metabolic capabilities. Their development underscores the metabolic plasticity of organisms in synthesizing essential molecules from a variety of carbon sources.

The tartronate semialdehyde pathway serves as a key alternative to the canonical glyoxylate cycle for glyoxylate assimilation in a diverse range of organisms, including bacteria, archaea, and even in the context of photorespiration in plants and cyanobacteria. pnas.orgresearchgate.netmdpi.com This pathway facilitates the conversion of glyoxylate into 3-phosphoglycerate (B1209933) (3-PGA), a central metabolite that can enter glycolysis for energy production or be utilized in various biosynthetic pathways. The key enzymes orchestrating this conversion are glyoxylate carboligase and tartronate semialdehyde reductase. researchgate.netnih.gov

In some bacteria and archaea, the absence of key glyoxylate cycle enzymes, such as isocitrate lyase, necessitates the operation of such alternative pathways for growth on C2 compounds like acetate (B1210297). pnas.orgresearchgate.net For instance, in certain photosynthetic purple non-sulfur bacteria, the tartronate semialdehyde pathway allows for the replenishment of the TCA cycle intermediates when growing on acetate. mdpi.com Similarly, in the context of photorespiration in cyanobacteria, the tartronate semialdehyde pathway is one of the routes for salvaging 2-phosphoglycolate, converting it via glyoxylate to 3-PGA. pnas.org The evolution of these pathways is often linked to the organism's environment and primary metabolic strategies. For example, in oxalotrophic bacteria, which utilize oxalate (B1200264) as a carbon source, the tartronate semialdehyde pathway is crucial for converting the intermediate glyoxylate into central metabolites. biorxiv.org

The development of these alternative routes for metabolite synthesis highlights the evolutionary pressures that have shaped metabolic networks. The ability to utilize different carbon sources and to circumvent potential metabolic bottlenecks has provided a selective advantage to organisms possessing these alternative pathways.

Interactive Data Table: Key Enzymes in the Tartronate Semialdehyde Pathway

| Enzyme | EC Number | Reaction | Organism Examples |

| Glyoxylate carboligase (Tartronate-semialdehyde synthase) | 4.1.1.47 | 2 Glyoxylate <=> Tartronate semialdehyde + CO2 | Escherichia coli, Salmonella typhimurium, Ustilago maydis |

| Tartronate semialdehyde reductase | 1.1.1.60 | Tartronate semialdehyde + NAD(P)H <=> D-Glycerate + NAD(P)+ | Escherichia coli, Salmonella typhimurium, Cyanobacteria, Ustilago maydis |

| Glycerate kinase | 2.7.1.31 | D-Glycerate + ATP <=> 3-Phospho-D-glycerate + ADP | Escherichia coli, Arabidopsis thaliana |

Advanced Methodologies in Tartronate Semialdehyde Phosphate Research

Enzyme Activity Assays and Spectrophotometric Monitoring Techniques

The enzymatic synthesis and conversion of tartronate (B1221331) semialdehyde phosphate (B84403) are frequently monitored using enzyme activity assays coupled with spectrophotometry. A common approach involves a linked assay to measure the activity of enzymes that produce or consume TSP. For instance, the activity of glyoxylate (B1226380) carboligase, which produces tartronate semialdehyde (a precursor to TSP), can be measured in a coupled assay with tartronate semialdehyde reductase (TSAR). nih.govberkeley.edu In this system, the formation of tartronate semialdehyde is linked to the oxidation of NADH by TSAR, and the reaction progress is monitored by the decrease in absorbance at 340 nm. google.comuq.edu.au

Similarly, the activity of hydroxypyruvate isomerase, which can form tartronate semialdehyde from hydroxypyruvate, is assayed by measuring the formation of tartronate semialdehyde using purified TSAR and monitoring NADH oxidation. uq.edu.au The tautomerization of the enol form of TSP to its aldehyde form can also be followed directly by spectrophotometry at 240 nm. nih.gov

Table 1: Spectrophotometric Assays in TSP-Related Research

| Enzyme/Process | Monitored Species | Wavelength (nm) | Principle |

|---|---|---|---|

| Glyoxylate Carboligase | NADH | 340 | Coupled assay with Tartronate Semialdehyde Reductase |

| Hydroxypyruvate Isomerase | NADH | 340 | Coupled assay with Tartronate Semialdehyde Reductase |

| Enolase (with TSP) | p-Nitrophenolate | 400 | Monitoring the release of a chromophoric product in a specific reaction |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and tautomeric forms of tartronate semialdehyde phosphate in solution. nih.gov ³¹P NMR spectroscopy has been instrumental in identifying the products of enzymatic reactions involving TSP. nih.gov For example, it was used to confirm that the product of β-hydroxypyruvate phosphorylation by pyruvate (B1213749) kinase is indeed tartronate-semialdehyde-2-phosphate. nih.gov

Research has shown that the immediate product of this phosphorylation is the enol of TSP, which then tautomerizes to the aldehyde form, and this aldehyde subsequently becomes hydrated. nih.gov ³¹P NMR spectra can distinguish between these forms, with the enol tautomer resonating approximately 1 ppm upfield from the hydrated aldehyde. nih.gov ¹H-NMR has also been employed to monitor the non-enzymatic formation of glycolaldehyde (B1209225) from 3-hydroxypropionate, a process that can involve tartronate semialdehyde as an intermediate. embopress.org

X-ray Crystallography for Enzyme-Ligand Complex Structure Determination

X-ray crystallography provides high-resolution structural insights into the enzymes that interact with tartronate semialdehyde and its precursors. The crystal structure of Escherichia coli glyoxylate carboligase (GCL), the enzyme that synthesizes tartronate semialdehyde from two molecules of glyoxylate, has been determined (PDB ID: 2PAN). ebi.ac.uknih.govulisboa.pt This structural information is crucial for understanding the enzyme's catalytic mechanism and substrate specificity. researchgate.net

Structural studies have revealed that GCL is a homotetramer and that, unlike most thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, it lacks a conserved glutamate (B1630785) residue near the ThDP cofactor, having a valine in its place. nih.govnih.govresearchgate.net This unique feature influences the enzyme's catalytic efficiency. researchgate.net The analysis of the GCL structure provides a basis for protein engineering efforts aimed at modifying its substrate specificity, for example, to enhance its ability to condense formaldehyde. ulisboa.pt

Table 2: Key Crystallographic Data for Glyoxylate Carboligase (GCL)

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Finding |

|---|

Stopped-Flow Kinetics for Rapid Reaction Analysis

Stopped-flow spectroscopy is an essential technique for studying the pre-steady-state kinetics of fast enzymatic reactions involving this compound. cam.ac.ukmdpi.com This method allows for the observation of initial reaction events, such as substrate binding and the formation of early intermediates, which occur on a millisecond timescale. edinst.comnih.gov

The reaction of D-tartronate semialdehyde-2-phosphate (TSP) with both human neuronal enolase and yeast enolase 1 has been investigated using stopped-flow kinetics. nih.gov The data from these experiments were biphasic, suggesting a complex reaction mechanism involving either two successive first-order reactions or two independent first-order reactions. nih.gov The results also indicated a catalytically significant interaction between the subunits of these enzymes. nih.gov The enol form of TSP exhibits slow-binding behavior with yeast enolase, with a half-time for this process of approximately 15 seconds, a characteristic that can be effectively studied using stopped-flow methods. nih.gov

Mass Spectrometry-Based Metabolite Profiling (e.g., GC/MS) for Identification of Uncommon Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the identification and quantification of metabolites, including tartronate semialdehyde, in complex biological samples. nih.govresearchgate.netresearchgate.net This method is particularly valuable for identifying uncommon plant metabolites. ucdavis.eduresearchgate.net

In metabolomic studies, polar fractions of plant extracts are often derivatized before GC-MS analysis to increase the volatility of compounds like tartronate semialdehyde. researchgate.net By calculating the elemental compositions from accurate mass and isotope ratio data, researchers can identify novel metabolites in organisms like Arabidopsis thaliana, with tartronate semialdehyde being one such identified compound. ucdavis.eduresearchgate.net GC-MS has also been utilized in the analysis of various organic phosphates and in pharmacokinetic studies, demonstrating its versatility. nih.govnih.gov

In Vitro Reconstruction of Synthetic Metabolic Pathways

The in vitro reconstruction of metabolic pathways is a powerful synthetic biology approach to create novel routes for carbon fixation or the production of valuable chemicals. This compound and its related enzymes are components in several of these engineered pathways. researchgate.netuni-marburg.de For example, a synthetic photorespiratory bypass, known as the glycerate pathway, was introduced into plants and involves the enzymes glycolate (B3277807) dehydrogenase, glyoxylate carboligase, and tartronate semialdehyde reductase. uni-marburg.de

In another example, researchers have worked on the functional reconstitution of a bacterial CO2 concentrating mechanism in E. coli, which can involve an alternative salvage pathway for 2-phosphoglycolate (B1263510) that proceeds via tartronate semialdehyde. nih.govelifesciences.org These reconstructions allow for the testing and optimization of new-to-nature metabolic routes, such as pathways designed around carboxylase enzymes other than RuBisCO, where tartronate semialdehyde reductase is a key enzyme. mdpi.com

Future Research Directions for Tartronate Semialdehyde Phosphate Metabolism

Elucidation of Undiscovered Metabolic Roles and Enzyme Functions

While TSP is a known intermediate, its full spectrum of metabolic roles and the enzymes governing its transformations are not completely understood. Future research will likely focus on identifying novel pathways where TSP participates and characterizing the enzymes involved.

One area of investigation lies in the potential for alternative routes of TSP metabolism. For instance, in Escherichia coli, it has been proposed that 3-hydroxypyruvate (B1227823) (3HP) could be isomerized to tartronate (B1221331) semialdehyde, which is then decarboxylated to glycolaldehyde (B1209225). embopress.org The enzymes catalyzing these specific steps under various physiological conditions are yet to be fully identified and characterized. Further research is needed to determine if this is a widespread metabolic strategy and to identify the responsible isomerases and decarboxylases.

Moreover, the enzymes involved in the broader glyoxylate (B1226380) and dicarboxylate metabolism, where tartronate-semialdehyde synthase plays a key role, warrant deeper investigation. wikipedia.org While the function of tartronate-semialdehyde synthase in converting two molecules of glyoxylate to tartronate semialdehyde and CO2 is known, the full extent of its regulation and its interplay with other metabolic enzymes is an area ripe for exploration. wikipedia.orgebi.ac.uk The discovery and characterization of novel enzymes that produce or consume TSP will be critical to building a comprehensive map of its metabolic network.

Deeper Understanding of Complex Regulatory Networks and Metabolic Cross-talk

The metabolism of TSP does not occur in isolation. It is intricately connected with central carbon metabolism, amino acid biosynthesis, and other key cellular processes. A critical future direction is to unravel the complex regulatory networks that govern TSP flux and the instances of metabolic cross-talk that can occur.